Asalhydromorphone

Description

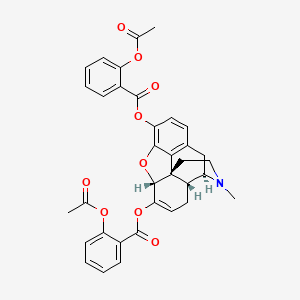

Structure

3D Structure

Properties

CAS No. |

1431529-94-0 |

|---|---|

Molecular Formula |

C35H31NO9 |

Molecular Weight |

609.6 g/mol |

IUPAC Name |

[(4R,4aR,7aR,12bS)-9-(2-acetyloxybenzoyl)oxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] 2-acetyloxybenzoate |

InChI |

InChI=1S/C35H31NO9/c1-19(37)41-26-10-6-4-8-22(26)33(39)43-28-14-12-21-18-25-24-13-15-29(32-35(24,16-17-36(25)3)30(21)31(28)45-32)44-34(40)23-9-5-7-11-27(23)42-20(2)38/h4-12,14-15,24-25,32H,13,16-18H2,1-3H3/t24-,25+,32-,35-/m0/s1 |

InChI Key |

XPLFWDWDCNJVCV-ATPTVOOISA-N |

SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC2=CCC3C4CC5=C6C3(C2OC6=C(C=C5)OC(=O)C7=CC=CC=C7OC(=O)C)CCN4C |

Isomeric SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC[C@H]3[C@H]4CC5=C6[C@]3([C@H]2OC6=C(C=C5)OC(=O)C7=CC=CC=C7OC(=O)C)CCN4C |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC2=CCC3C4CC5=C6C3(C2OC6=C(C=C5)OC(=O)C7=CC=CC=C7OC(=O)C)CCN4C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Asalhydromorphone; |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation of Asalhydromorphone

Precursor Chemical Components and Derivatization Chemistry

The synthesis of Asalhydromorphone fundamentally involves the chemical combination of two primary precursor molecules: hydromorphone and a reactive derivative of acetylsalicylic acid.

Hydromorphone: A semi-synthetic opioid, hydromorphone serves as the core scaffold for this compound. Current time information in Bangalore, IN.drugbank.com Structurally, it is a morphinane alkaloid characterized by a pentacyclic ring system. Current time information in Bangalore, IN.drugbank.com Key functional groups on the hydromorphone molecule that are pertinent to the synthesis of this compound are the phenolic hydroxyl group at position C3 and the secondary alcoholic hydroxyl group at position C6. These hydroxyl groups are the sites for derivatization.

Acetylsalicylic Acid Derivative: Acetylsalicylic acid (aspirin) itself is not reactive enough to directly esterify the hydroxyl groups of hydromorphone efficiently. uobaghdad.edu.iquoanbar.edu.iq Therefore, it must first be converted into a more reactive acylating agent. Common activated forms include acetylsalicyloyl chloride or acetic anhydride. uobaghdad.edu.iqgoogle.com The synthesis of acetylsalicyloyl chloride from acetylsalicylic acid can be achieved by reacting it with thionyl chloride (SOCl₂), a standard method for preparing acid chlorides from carboxylic acids. google.com

The derivatization chemistry centers on the nucleophilic acyl substitution reaction. The hydroxyl groups of hydromorphone act as nucleophiles, attacking the electrophilic carbonyl carbon of the activated acetylsalicylic acid derivative. This results in the formation of ester linkages, covalently bonding the acetylsalicyl moiety to the hydromorphone backbone. Given that this compound is a di-ester, this reaction occurs at both the C3 and C6 hydroxyl positions.

| Precursor | Chemical Formula | Key Functional Group(s) for Reaction |

| Hydromorphone | C₁₇H₁₉NO₃ | Phenolic -OH at C3, Alcoholic -OH at C6 |

| Acetylsalicyloyl Chloride | C₉H₇ClO₃ | Acid Chloride (-COCl) |

Analytical Characterization of Synthetic Intermediates and Final this compound Product (Excluding Basic Identification Data)

A suite of modern analytical techniques would be employed to characterize the synthetic intermediates and the final this compound product, confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. hyphadiscovery.com For this compound, ¹H NMR would show characteristic signals for the aromatic protons of the acetylsalicyl groups, the methyl protons of the acetyl groups, and the protons of the morphinane skeleton. 2D NMR techniques such as COSY, HSQC, and HMBC would be used to establish the connectivity between protons and carbons, confirming the positions of the ester linkages. hyphadiscovery.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the synthesized molecule, which must match the calculated molecular formula of this compound (C₃₅H₃₁NO₉). plos.orgplos.org Tandem mass spectrometry (MS/MS) would be used to study the fragmentation pattern, providing further structural confirmation. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the ester carbonyl (C=O) groups, which would be absent in the spectrum of hydromorphone. The disappearance of the broad O-H stretching band of the hydroxyl groups of hydromorphone would also be indicative of a successful reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for assessing the purity of the final product and for separating it from any unreacted starting materials or side products. nih.govtandfonline.com A validated HPLC method would be essential for quality control of the synthesized this compound.

| Analytical Technique | Expected Observations for this compound | Information Gained |

| ¹H and ¹³C NMR | Appearance of signals for acetylsalicyl groups, disappearance of hydroxyl proton signals. | Confirmation of ester formation and full structural elucidation. |

| High-Resolution MS | Molecular ion peak corresponding to the exact mass of C₃₅H₃₁NO₉. | Confirmation of molecular formula. |

| IR Spectroscopy | Presence of strong C=O stretching bands (esters), absence of broad O-H stretching band. | Confirmation of functional group transformation. |

| HPLC | A single major peak under optimized conditions. | Assessment of purity and quantification. |

Molecular Mechanisms of Asalhydromorphone Prodrug Activation and Biotransformation

Influence of Chemical Structure on Prodrug Conversion Kinetics

The conversion of a prodrug to its active form is a critical step that dictates its pharmacological profile. In the case of Asalhydromorphone, the chemical structure has been specifically designed to influence the kinetics of this conversion, aiming to deter non-oral routes of administration. nih.gov

The core principle behind many prodrugs is the attachment of a promoiety to the active drug molecule, which is later cleaved by enzymes in the body. nih.gov For this compound, this involves the modification of the hydromorphone molecule. The rate and extent of the conversion back to hydromorphone are significantly influenced by the nature of this chemical linkage.

Studies on similar opioid prodrugs, such as acyl-ester derivatives, have shown that the rate of hydrolysis is dependent on the chemical structure of the acyl group. phorteeducacional.com.brscispace.com For instance, the hydrolysis of the 3-acyl group in certain prodrugs follows apparent first-order kinetics. phorteeducacional.com.br The specific chemical structure of the "asal" moiety in this compound is designed to be stable under certain conditions but to be efficiently cleaved upon oral ingestion and first-pass metabolism in the liver. nih.gov

Research on a range of hydromorphone and morphine ester prodrugs has provided insights into how structural modifications affect conversion rates. For example, the hydrolysis rate of the 6-acetyl moiety in morphine derivatives is influenced by the protonation state of the phenolic OH group. researchgate.net Similarly, the nature of the ester linkage in various prodrugs can significantly alter their stability and release kinetics. mdpi.com

A study comparing the intranasal administration of this compound to hydromorphone demonstrated that the prodrug design was effective in reducing the rate and extent of hydromorphone exposure. nih.gov This suggests that the chemical structure of this compound leads to slower and less efficient conversion to hydromorphone through this route compared to the intended oral route.

The biotransformation of hydromorphone itself primarily occurs in the liver through glucuronidation, a phase II metabolic reaction. nih.govfda.gov The primary enzyme involved in the glucuronidation of opioids like hydromorphone is UGT2B7. nih.gov While hydromorphone undergoes minimal metabolism by the cytochrome P450 (CYP) enzyme system, some N-demethylation to norhydromorphone (B170126) is catalyzed by CYP3A and CYP2C9. nih.govajmc.com The design of this compound takes into account these metabolic pathways to ensure that upon cleavage of the promoiety, the released hydromorphone can be metabolized and eliminated by the body.

The table below summarizes key pharmacokinetic parameters from a study comparing intranasal administration of this compound and hydromorphone, illustrating the impact of the prodrug structure on the release and absorption of the active hydromorphone molecule. nih.gov

| Parameter | This compound (IN) | Hydromorphone (IN) |

| Cmax (ng/mL) | 1.8 | 4.1 |

| AUC0-last (ng·h/mL) | 10.3 | 21.0 |

| Tmax (h) | 1.5 | 1.0 |

| Data sourced from a study on the pharmacokinetics of intranasally administered this compound and hydromorphone. nih.gov | ||

| Cmax: Maximum plasma concentration | ||

| AUC0-last: Area under the plasma concentration-time curve from time zero to the last measurable concentration | ||

| Tmax: Time to reach maximum plasma concentration | ||

| IN: Intranasal |

This data clearly shows a more than 50% reduction in both the peak plasma concentration (Cmax) and the total exposure (AUC) of hydromorphone when administered as the this compound prodrug via the intranasal route. nih.gov This demonstrates the influence of the chemical structure on the conversion kinetics, effectively deterring abuse via this route by slowing and reducing the release of the active opioid.

Pharmacological Characterization of Asalhydromorphone and Its Active Metabolite at Opioid Receptors

Quantitative Receptor Binding Affinity and Selectivity of Asalhydromorphone and Hydromorphone

Receptor binding assays are used to determine the affinity of a ligand for a receptor, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. As a prodrug, this compound is designed to have insignificant affinity for opioid receptors. google.com The primary pharmacological activity is dependent on the binding characteristics of its active metabolite, hydromorphone.

Hydromorphone demonstrates a very high binding affinity for the mu-opioid receptor (μOR), which is the primary target for classical opioid analgesics. nih.gov Studies using radioligand binding assays with recombinant human μ-opioid receptors have consistently placed hydromorphone in the category of opioids with the highest affinity.

One study reported a Ki value of approximately 0.6 nM for hydromorphone at rat brain μ-opioid receptors. nih.gov Another comprehensive assessment using cell membranes expressing recombinant human μOR determined the Ki of hydromorphone to be 0.3654 nM. researchgate.net In a comparative ranking of 19 approved opioid drugs, hydromorphone was grouped into the highest affinity category, with a Ki value of less than 1 nM. zenodo.org This high affinity underscores its potency as a μ-opioid agonist.

A comprehensive screening of clinically relevant opioids provided binding affinities (Ki) across the three main opioid receptor types, allowing for a quantitative assessment of hydromorphone's selectivity. plos.org The selectivity ratio, calculated by dividing the Ki for the κOR or δOR by the Ki for the μOR, indicates the preference for one receptor over another. A higher ratio signifies greater selectivity for the μOR. Based on available data, hydromorphone displays a clear preference for the μ-opioid receptor over the delta and kappa subtypes.

Table 1: Opioid Receptor Binding Affinities (Ki) and Selectivity of Hydromorphone Note: This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Receptor | Ki (nM) | Selectivity Ratio (KOR/MOR) | Selectivity Ratio (DOR/MOR) | Source(s) |

|---|---|---|---|---|---|

| Hydromorphone | μOR | 0.37 | - | - | plos.org |

| Hydromorphone | κOR | 36 | 97.3 | - | plos.org |

Affinity for Mu-Opioid Receptors (μOR)

Ligand Intrinsic Activity and Efficacy Profiling

Intrinsic activity, or efficacy, describes the ability of a ligand to activate a receptor and elicit a biological response after binding. It is often measured by parameters such as Emax (the maximum possible effect) and EC50 (the concentration required to produce 50% of the maximal effect).

As an inactive prodrug, this compound itself does not possess significant agonist activity at opioid receptors. Its function is to release the active agonist, hydromorphone.

Hydromorphone is characterized as a full agonist at the μ-opioid receptor. researchgate.netokayama-u.ac.jp This means it is capable of producing the maximum possible response mediated by the receptor. In functional assays measuring G-protein activation, such as those monitoring cyclic AMP (cAMP) levels, hydromorphone demonstrates full agonist activity, with its efficacy being comparable to other potent μ-opioid agonists like morphine and fentanyl. researchgate.netokayama-u.ac.jp One study that quantified the rate of signal generation found that hydromorphone's maximal rate of cAMP inhibition was 94% relative to the standard full agonist DAMGO. nih.gov

A direct comparison of efficacy between this compound and hydromorphone is framed by their fundamental roles as a prodrug and an active drug, respectively. This compound is designed to be pharmacologically inert, thus having an efficacy (Emax) approaching zero. In contrast, hydromorphone exhibits high efficacy.

In cell-based assays that measure G-protein-mediated signaling, hydromorphone consistently demonstrates a full agonist response (Emax ~100%). researchgate.netokayama-u.ac.jp When compared to other opioids in these assays, its potency (EC50) is generally in the order of fentanyl ≤ hydromorphone < morphine ≤ oxycodone. researchgate.netokayama-u.ac.jp This high intrinsic efficacy at the μ-opioid receptor is responsible for its strong analgesic effects.

Table 2: Comparative Efficacy of Hydromorphone at the Mu-Opioid Receptor Note: This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Assay Type | Parameter | Value | Relative to DAMGO (%) | Source(s) |

|---|---|---|---|---|---|

| Hydromorphone | cAMP Inhibition | IRmax | - | 94% | nih.gov |

| Hydromorphone | Arrestin Recruitment | IRmax | - | 22% | nih.gov |

| Morphine | cAMP Inhibition | IRmax | - | 103% | nih.gov |

| Morphine | Arrestin Recruitment | IRmax | - | 33% | nih.gov |

| Fentanyl | cAMP Inhibition | IRmax | - | 107% | nih.gov |

Agonist Activity at Mu-Opioid Receptors

Molecular Signal Transduction Pathways Initiated by Opioid Receptor Activation

Opioid receptors, including the μOR, are G-protein-coupled receptors (GPCRs). frontiersin.org Upon activation by an agonist, they initiate intracellular signaling cascades. The two major pathways are the G-protein-dependent pathway, which is primarily associated with the desired analgesic effects, and the β-arrestin recruitment pathway, which is linked to receptor desensitization, internalization, and certain adverse effects. mdpi.comumin.jpnih.gov

As an inactive prodrug, this compound is not expected to initiate these signal transduction pathways. The signaling profile is determined by its active metabolite, hydromorphone.

Research suggests that hydromorphone acts as a "biased agonist," preferentially activating the G-protein signaling pathway over the β-arrestin pathway. researchgate.netokayama-u.ac.jpumin.jp In assays measuring G-protein activation (e.g., cAMP inhibition), hydromorphone behaves as a full, high-potency agonist. researchgate.netokayama-u.ac.jp However, in assays that measure β-arrestin recruitment or receptor internalization, its activity is significantly lower. For example, one study found that while fentanyl acted as a full agonist in a receptor internalization assay, hydromorphone, morphine, and oxycodone showed much weaker responses, indicating a lower propensity to engage the β-arrestin pathway. okayama-u.ac.jp Another study quantified this bias, showing that while hydromorphone was a full agonist for G-protein signaling (94% of DAMGO), its ability to recruit β-arrestin was substantially lower (22% of DAMGO). nih.gov This biased signaling profile may contribute to the specific therapeutic and side-effect characteristics of hydromorphone.

G-Protein Coupling and Activation

Opioid receptors, including the µ (mu), δ (delta), and κ (kappa) types, belong to the GPCR superfamily. nih.govfrontiersin.org Their activation by an agonist is the first step in a signal transduction pathway that modulates neuronal activity. Upon binding of an agonist like hydromorphone, the receptor undergoes a conformational change. nih.gov This change facilitates the interaction of the receptor's intracellular domains with heterotrimeric G-proteins, which are composed of α, β, and γ subunits. nih.govfrontiersin.org

Opioid receptors, and specifically the µ-opioid receptor, couple primarily to inhibitory G-proteins of the Gαi/o family. nih.govfrontiersin.org In its inactive state, the Gα subunit is bound to guanosine (B1672433) diphosphate (B83284) (GDP). nih.gov Agonist-induced receptor activation promotes the exchange of GDP for guanosine triphosphate (GTP) on the Gα subunit. nih.gov This leads to the dissociation of the Gα-GTP subunit from the Gβγ dimer. nih.govfrontiersin.org

Both the Gαi/o-GTP subunit and the Gβγ dimer can then modulate the activity of various downstream effectors. A primary effect of Gαi/o activation is the inhibition of the enzyme adenylyl cyclase, which leads to a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The Gβγ dimer can also directly interact with and modulate the function of ion channels, notably activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. nih.gov The activation of GIRK channels leads to potassium efflux and hyperpolarization of the neuronal membrane, while the inhibition of calcium channels reduces neurotransmitter release. Together, these actions result in a decrease in neuronal excitability, which underlies the primary effects of opioids.

Table 1: Functional Activity of Hydromorphone at the µ-Opioid Receptor This table is representative of typical opioid agonist activity. Specific values can vary based on the experimental assay.

| Parameter | Description | Finding for Hydromorphone (as a potent MOR agonist) |

|---|---|---|

| Receptor Target | Primary G-protein coupled receptor | µ-opioid receptor (MOR) painphysicianjournal.com |

| G-Protein Family | Type of G-protein the receptor couples to | Gαi/o (inhibitory) nih.gov |

| Primary Effector | Key enzyme modulated by Gα subunit | Adenylyl Cyclase (inhibition) nih.gov |

| Second Messenger | Intracellular molecule affected | cAMP (decreased levels) nih.gov |

| Ion Channel Effects | Modulation of ion channel activity | Activation of GIRK channels; Inhibition of Ca2+ channels nih.gov |

Beta-Arrestin Recruitment and Receptor Internalization

Beyond G-protein signaling, agonist binding to GPCRs can also initiate a separate pathway involving proteins called β-arrestins. mdpi.com Following agonist-induced activation and subsequent phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs), β-arrestins can bind to the intracellular tail of the receptor. mdpi.com This binding serves two main functions: it sterically hinders further G-protein coupling, leading to desensitization of the G-protein-mediated signal, and it can initiate a wave of G-protein-independent signaling by acting as a scaffold for other signaling proteins like MAP kinases. nih.gov β-arrestin binding also targets the receptor for endocytosis or internalization, removing it from the cell surface and further contributing to signal desensitization. mdpi.com

The concept of "biased agonism" describes how some ligands can preferentially activate one pathway over the other (i.e., G-protein signaling vs. β-arrestin recruitment). mdpi.comnih.gov Ligands that strongly activate G-protein pathways with minimal β-arrestin recruitment are termed "G-protein biased." This area of research is highly active, as the β-arrestin pathway has been linked to some of the undesirable side effects of opioids. nih.gov

While specific quantitative data on the bias profile of this compound's active metabolite, hydromorphone, is a subject of ongoing research, it is generally considered a conventional opioid agonist. Conventional agonists like morphine typically induce robust recruitment of β-arrestin following receptor activation. nih.gov The development of biased agonists, such as oliceridine (B1139222) (TRV130), which shows limited β-arrestin recruitment compared to morphine, highlights the potential to separate G-protein-mediated effects from β-arrestin-mediated ones. mdpi.comnih.gov Understanding the precise balance of G-protein versus β-arrestin signaling for hydromorphone is crucial for a complete pharmacological characterization.

Structure-Activity Relationships Governing Opioid Receptor Interactions of this compound and its Analogs

The interaction of an opioid ligand with its receptor is governed by its three-dimensional structure, which determines its binding affinity and intrinsic efficacy. The study of how chemical structure relates to biological activity is known as structure-activity relationships (SAR).

This compound is a derivative of hydromorphone, which belongs to the phenanthrene (B1679779) or morphinan (B1239233) class of opioids. painphysicianjournal.com The core structure of these compounds, which includes a pentacyclic ring system, is fundamental to their opioid receptor activity. Key structural features of hydromorphone that contribute to its potent agonist activity at the µ-opioid receptor include:

The Phenolic Hydroxyl Group: The hydroxyl group at position 3 of the aromatic ring is a critical hydrogen bond donor for high-affinity binding.

The Tertiary Amine: The nitrogen atom is typically protonated at physiological pH and forms a crucial ionic interaction with an acidic residue (Aspartate) in the receptor's binding pocket. frontiersin.org

The 4,5-Epoxy Bridge: This "ether bridge" is characteristic of morphinans and contributes to the rigid conformation necessary for effective receptor binding. nih.gov

The C6-Ketone: Hydromorphone has a ketone group at position 6, in contrast to the hydroxyl group found in morphine. This modification is associated with increased potency compared to morphine. painphysicianjournal.com

The defining structural feature of This compound is that it is a prodrug. A chemical moiety is attached to the core hydromorphone structure, rendering it inactive until it is cleaved metabolically. nih.gov This modification is a key aspect of its SAR, designed to control the release and activation of the parent drug, hydromorphone.

Comparing the structure of an agonist like hydromorphone to a related antagonist provides further insight into SAR. For instance, naldemedine (B609404), a peripherally acting µ-opioid receptor antagonist, shares the core morphinan structure but has a large N-substituent. nih.govacs.org This bulky group is thought to alter the conformation of the ligand-receptor complex in a way that prevents the conformational changes necessary for G-protein activation, resulting in antagonism.

Table 2: Comparative Structure-Activity Relationships

| Compound | Chemical Class | Key Structural Features | Receptor Activity |

|---|---|---|---|

| Hydromorphone | Phenanthrene / Morphinan | C6-ketone, Tertiary amine, Phenolic -OH, 4,5-epoxy bridge. painphysicianjournal.com | Potent µ-opioid agonist. painphysicianjournal.com |

| This compound | Prodrug of Hydromorphone | Hydromorphone core with a cleavable promoiety. nih.govacs.org | Inactive prodrug, converts to hydromorphone. nih.gov |

| Morphine | Phenanthrene / Morphinan | C6-hydroxyl group, otherwise similar to hydromorphone. painphysicianjournal.com | µ-opioid agonist. painphysicianjournal.com |

| Naldemedine | Morphinan Derivative | Core structure with a large, complex N-substituent. nih.govacs.org | µ-opioid antagonist. nih.govacs.org |

The study of analogs, where specific parts of the molecule are systematically changed, reveals the importance of each structural component. For example, modifications to the N-substituent on the morphinan scaffold can dramatically alter activity, switching a compound from a potent agonist to a partial agonist or a full antagonist. frontiersin.org Similarly, alterations in other parts of the ring system can modulate affinity and selectivity for the µ, δ, and κ opioid receptors.

Preclinical and Biotransformational Pharmacokinetics of Asalhydromorphone

Prodrug Absorption and Distribution Dynamics in Experimental Models

The evaluation of a prodrug's behavior in experimental models provides foundational knowledge on how it may act in humans. These studies are critical for predicting oral bioavailability and understanding how the compound moves throughout the body. researchgate.netbiotechfarm.co.il

Mechanisms of Absorption Across Biological Membranes

The absorption of a drug into the bloodstream is a critical first step for it to exert its therapeutic effect. biotechfarm.co.il Prodrugs are often designed to enhance this process by modifying properties like lipophilicity. nih.gov Increased lipophilicity can help a molecule pass through the lipid-rich membranes of cells, such as those in the gastrointestinal tract or nasal passages. nih.goveurekaselect.com

The general mechanism for many prodrugs involves the covalent linking of the active drug to a carrier group, or "promoiety." copernicus.org This chemical bond is designed to be cleaved, often through hydrolysis by enzymes like esterases, once the prodrug has been absorbed into the body, thereby releasing the active parent drug. nih.govcopernicus.org For instance, the prodrug dipivefrine is more lipophilic than its parent compound, epinephrine, allowing it to better penetrate the cornea before being hydrolyzed by local esterases to release the active drug. copernicus.org While specific preclinical studies detailing the precise mechanisms of Asalhydromorphone's absorption across biological membranes are not detailed in the available literature, its design as a prodrug suggests a strategy aimed at modulating its transport characteristics.

Tissue Distribution and Prodrug Localization

Following absorption, a compound is distributed throughout the body via the circulatory system. Tissue distribution studies in animal models are performed to understand where a drug and its metabolites accumulate. nih.gov These studies often use radiolabeled compounds to track their localization in various organs and tissues, such as the liver, kidneys, and brain. nih.govmdpi.com For example, in a study with a different radiolabeled prodrug in rats, radioactivity was observed to concentrate in the liver, indicating preferential distribution to that organ. nih.gov

Specific preclinical data on the tissue distribution and localization of the intact this compound prodrug in experimental models are not publicly available. Such studies would be necessary to determine the extent to which the prodrug distributes into various tissues before its conversion to hydromorphone.

In Vitro Metabolic Stability and Conversion Kinetics of this compound

In vitro assays are crucial in early drug development to predict a compound's metabolic fate. mdpi.comresearchgate.net These tests use biological samples like plasma or subcellular fractions from the liver to estimate how quickly a drug will be metabolized in the body. mdpi.comfda.gov

Prodrug Hydrolysis in Plasma and Tissue Homogenates (e.g., liver S9 fractions)

The conversion of a prodrug to its active form is a key metabolic step. This is commonly studied in vitro by incubating the compound with plasma or tissue homogenates. wuxiapptec.com Liver S9 fractions are frequently used for this purpose as they contain a wide array of both Phase I (e.g., cytochrome P450s) and Phase II (e.g., UGTs) metabolic enzymes. wuxiapptec.comnih.govnih.gov These systems can effectively model the enzymatic hydrolysis that cleaves the promoiety from the active drug. nih.govnih.govmdpi.com The rate at which the prodrug disappears over time in these systems provides an estimate of its metabolic stability and its conversion rate to the active metabolite. researchgate.net

While this methodology is standard in preclinical drug development, specific research findings detailing the in vitro hydrolysis rate and metabolic stability of this compound in plasma or liver S9 fractions from animal models or humans have not been reported in the available literature.

Enzymatic Reaction Velocity and Saturation Kinetics

Understanding the kinetics of the enzymatic reaction that converts a prodrug to its active form is essential for characterizing its pharmacological profile. Key parameters determined in such studies include the Michaelis-Menten constant (Km), which indicates the substrate concentration at which the reaction proceeds at half its maximum velocity, and the maximal velocity (Vmax). mdpi.com These values help to understand the efficiency and capacity of the enzymes responsible for the conversion. mdpi.comfda.gov The process often involves incubating the prodrug at various concentrations with the relevant enzyme systems (like liver microsomes or S9 fractions) and measuring the rate of formation of the active metabolite. fda.gov

Detailed studies on the enzymatic reaction velocity and saturation kinetics for the conversion of this compound to hydromorphone are not described in the public domain.

Systemic Exposure Profile of this compound and Active Hydromorphone in Preclinical Systems

Preclinical pharmacokinetic studies in animal models measure the systemic exposure of a drug and its active metabolites over time. ijrpc.com These studies determine key parameters like the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the total drug exposure as measured by the area under the concentration-time curve (AUC). mdpi.comfda.gov

Preclinical research on this compound (KP511) has been conducted in rats to compare the resulting hydromorphone exposure to that from direct administration of hydromorphone HCl. researchgate.netannualreports.com These studies found that the bioavailability of hydromorphone was significantly lower when this compound was administered. researchgate.netannualreports.com Specifically, following intranasal and intravenous administration of this compound to rats, the bioavailability of the active metabolite hydromorphone was reduced by 75% and 95%, respectively, compared to the administration of hydromorphone HCl. researchgate.net This suggests that the conversion of the prodrug is a rate-limiting step that slows the release and reduces the total exposure of the active opioid. researchgate.net

This finding from preclinical models aligns with results from a clinical study in recreational drug users, which also showed that intranasal administration of this compound resulted in an approximately 50% reduction in the Cmax and AUC of hydromorphone compared to intranasal administration of hydromorphone itself. researchgate.netnih.gov

Table 1: Relative Bioavailability of Hydromorphone in Rats after this compound Administration

| Administration Route | Compound Administered | Relative Hydromorphone Bioavailability (Compared to Hydromorphone HCl) | Source(s) |

|---|---|---|---|

| Intranasal | This compound (KP511) | Reduced by 75% | researchgate.net |

Time-Course of Prodrug and Active Metabolite Concentrations

The pharmacokinetic profile of this compound is characterized by the time-dependent concentrations of both the intact prodrug and its active metabolite, hydromorphone, following administration. Preclinical studies have focused on characterizing the release of hydromorphone from the this compound molecule.

In a clinical study involving intranasal administration, the concentration of hydromorphone in plasma was measured over a 24-hour period after subjects received a molar-equivalent dose of either this compound (16.1 mg) or hydromorphone (8.0 mg). nih.gov Following the administration of this compound, the plasma concentrations of the active metabolite, hydromorphone, rose more slowly and reached a lower peak compared to when hydromorphone was administered directly. researchgate.net Blood samples were collected at numerous points, including predose and at 5, 15, 30, and 45 minutes, and then at various intervals up to 24 hours post-dose to construct a detailed concentration-time curve. researchgate.net The resulting data showed a distinctly blunted and delayed profile for hydromorphone release from the prodrug. nih.gov

The table below summarizes the key pharmacokinetic parameters for hydromorphone following the intranasal administration of this compound.

Table 1: Pharmacokinetic Parameters of Hydromorphone after Intranasal this compound Administration This table is interactive. You can sort and filter the data.

| Parameter | Value | Unit | Description |

|---|---|---|---|

| Cmax (Peak Concentration) | Reduced by ≥50% | ng/mL | The maximum observed plasma concentration of hydromorphone. The reduction is relative to direct intranasal hydromorphone administration. nih.gov |

| Tmax (Time to Peak) | Delayed | Hours | The time taken to reach the maximum plasma concentration of hydromorphone. |

Influence of Prodrug Moiety on the Rate and Extent of Active Drug Release

The specific chemical moiety attached to hydromorphone to create the this compound prodrug is designed to slow the conversion to the active hydromorphone. nih.gov This modification fundamentally alters the rate and extent of active drug release, particularly through non-oral routes of administration. larvol.com

When this compound was administered intranasally, the rate of hydromorphone release (measured by Cmax) and the total extent of exposure (measured by AUC) were significantly lower than when an equimolar dose of hydromorphone was administered via the same route. nih.gov Specifically, both the Cmax and the area under the curve from time zero to the last measurable concentration (AUC0-last) and to infinity (AUC0-inf) for hydromorphone were reduced by 50% or more. nih.gov This demonstrates that the prodrug moiety effectively attenuates the rapid release and subsequent systemic absorption of hydromorphone. larvol.com The intended effect of this chemical design is to make the prodrug less suitable for methods of abuse that rely on rapid delivery of the active substance. nih.gov

The comparative pharmacokinetic data from a study in recreational opioid users underscores the influence of the prodrug structure.

Table 2: Comparative Hydromorphone Exposure from this compound vs. Hydromorphone (Intranasal) This table is interactive. You can sort and filter the data.

| Formulation Administered | Relative Hydromorphone Cmax | Relative Hydromorphone AUC |

|---|---|---|

| Hydromorphone (HM) | Baseline | Baseline |

Elimination Pathways of this compound and its Biotransformation Products

The elimination of this compound is intrinsically linked to its biotransformation. As a prodrug, its primary metabolic pathway is the cleavage of the promoiety to release the active drug, hydromorphone. acs.org

Once hydromorphone is released, it follows its own established metabolic and elimination pathways. Hydromorphone undergoes limited metabolism by the cytochrome P450 (CYP450) enzyme system. researchgate.net Its primary clearance route is through Phase 2 metabolism, specifically glucuronidation in the liver. researchgate.netnih.gov This process conjugates hydromorphone with glucuronic acid to form metabolites, most notably hydromorphone-3-glucuronide (B1257947) (H3G), which is not an analgesic. researchgate.net

These water-soluble glucuronide metabolites are then primarily eliminated from the body by the kidneys through urine. researchgate.netnih.gov It has been reported that between 27% and 44% of a hydromorphone dose is recovered in the urine, with the majority being in the form of hydromorphone-3-glucuronide. researchgate.net Therefore, the elimination of this compound is a two-step process: first, biotransformation to hydromorphone, followed by the hepatic glucuronidation of hydromorphone and renal excretion of its metabolites.

Advanced Analytical Methodologies for Asalhydromorphone and Its Metabolites

Chromatographic Separation Techniques for Qualitative and Quantitative Analysis

Chromatographic techniques coupled with mass spectrometry are the cornerstone for the analysis of Asalhydromorphone and its metabolites in biological samples. These methods offer the high selectivity and sensitivity required to measure low concentrations in complex matrices such as plasma, blood, and urine. nih.govforensicresources.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of hydromorphone, the active metabolite of this compound, in biological fluids. forensicresources.orgresearchgate.net This technique provides excellent specificity by separating the analyte chromatographically before detecting it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.

Research studies on hydromorphone pharmacokinetics demonstrate the utility of LC-MS/MS. For instance, in a study evaluating intranasal hydromorphone, plasma concentrations were determined using a validated LC-MS/MS method. researchgate.net The development of such methods requires careful optimization of several stages. Sample preparation is critical and often involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interferences from the biological matrix. nih.govnih.govforensicresources.org For example, a simple LLE can be used to extract hydromorphone and its deuterated internal standard from plasma. nih.gov Alternatively, SPE with specific cartridges (e.g., C2) can yield high extraction recoveries of over 76% for hydromorphone and its glucuronidated metabolites. nih.gov

Chromatographic separation is essential to resolve hydromorphone from its metabolites, particularly hydromorphone-3-glucuronide (B1257947), which can undergo in-source fragmentation in the mass spectrometer and falsely elevate the hydromorphone signal. nih.gov This separation is typically achieved using a silica (B1680970) or C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous component with an acid modifier like formic acid. nih.gov

Detection by tandem mass spectrometry, often using a triple quadrupole instrument, is performed in the multiple reaction monitoring (MRM) mode. nih.gov This involves monitoring a specific precursor ion to product ion transition, which provides high specificity and sensitivity. The use of a stable isotopically labeled internal standard, such as hydromorphone-d3, is standard practice to correct for matrix effects and variations in extraction and ionization. nih.govforensicresources.org

Table 1: Example LC-MS/MS Parameters for Hydromorphone Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE) | nih.govforensicresources.org |

| Liquid-Liquid Extraction (LLE) | nih.gov | |

| LC Column | Silica, 50 x 2 mm, 5 µm | nih.gov |

| Mobile Phase | Acetonitrile-Water-Formic Acid (80:20:1, v/v/v) | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | forensicresources.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Hydromorphone Transition | m/z 286 → 185 | Not explicitly stated, but typical for hydromorphone. |

| Internal Standard | Hydromorphone-d3 | nih.gov |

Gas chromatography-mass spectrometry (GC-MS) represents an alternative, powerful technique for the analysis of hydromorphone. nih.gov Due to the low volatility and polar nature of opioids, chemical derivatization is a mandatory step prior to GC analysis. jfda-online.com This process converts the polar functional groups (hydroxyl and ketone) into less polar, more volatile derivatives suitable for the gas phase separation. nih.govjfda-online.com

Common derivatization procedures involve acylation or silylation. For instance, a method for analyzing seven different opiates, including hydromorphone, uses a two-step derivatization. First, the ketone groups are converted to methoximes using methoxyamine, followed by the conversion of hydroxyl groups to propionyl esters using propionic anhydride. nih.gov Another approach uses N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) for silylation. nih.gov

Following derivatization, the sample is injected into the GC, where analytes are separated on a capillary column. The separated compounds then enter the mass spectrometer for ionization (typically electron ionization) and detection. nih.govthermofisher.com Full scan mode can be used for identification, while selected ion monitoring (SIM) or multiple-reaction monitoring (MRM) on a triple quadrupole instrument (GC-MS/MS) provides higher sensitivity and specificity for quantification. nih.govnih.gov A GC-MS-MS method for opiates in blood reported a limit of quantitation of 2.5 ng/mL for hydromorphone. nih.gov

Table 2: Example GC-MS Parameters for Hydromorphone Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Sample Preparation | Protein Precipitation + Solid-Phase Extraction | nih.gov |

| Liquid-Liquid Extraction | nih.gov | |

| Derivatization Agent | BSTFA + 1% TMCS (Silylation) | nih.gov |

| Methoxyamine + Propionic Anhydride (Oximation/Acylation) | nih.gov | |

| GC Column | Capillary Column (e.g., DB-5ms) | Not explicitly stated, but typical for opiate analysis. |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

| Detection Mode | Full Scan or MRM (GC-MS/MS) | nih.govnih.gov |

| Hydromorphone Quantitation Ion (as TMS derivative) | m/z 357 → 314 (MRM transition) | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Spectroscopic Characterization Methods for Structural Confirmation (Excluding Basic Identification Data)

While mass spectrometry is central to quantitative analysis, other spectroscopic techniques are indispensable for the definitive structural elucidation and confirmation of the parent compound this compound and its metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structure elucidation of organic molecules. For a novel compound like this compound, one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be fundamental in confirming its covalent structure. These techniques map the connectivity of atoms within the molecule, confirming the attachment of the promoiety to the hydromorphone backbone. Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations, helping to establish the relative stereochemistry of the molecule, which is critical for understanding its interaction with biological targets.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. unodc.org For this compound, IR spectroscopy would confirm the presence of key functional groups from both the hydromorphone core (e.g., hydroxyl, ketone, ether linkages) and the attached promoiety. The differences in the IR spectra between hydromorphone and this compound would provide direct evidence of the chemical modification. Moreover, IR spectroscopy is highly sensitive to the solid-state form of a compound. americanpharmaceuticalreview.com Different crystalline forms (polymorphs) of the same molecule can exhibit distinct IR spectra due to differences in intermolecular interactions within the crystal lattice, making IR a valuable tool for characterizing the specific solid form of the this compound drug substance. americanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative Bioanalytical Method Validation in Complex Biological Matrices

Before an analytical method can be used to generate data for regulatory submissions, it must undergo a rigorous validation process to demonstrate that it is reliable and reproducible for its intended purpose. walshmedicalmedia.comfda.goveuropa.eu The validation of a bioanalytical method for this compound and its metabolite hydromorphone in a biological matrix like plasma would follow guidelines set by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). fda.goveuropa.eueuropa.eu

The objective is to prove that the method is suitable for quantifying the analyte in study samples. europa.eu This involves a series of experiments to assess key performance characteristics. pmda.go.jp

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, endogenous substances, and concomitant medications. walshmedicalmedia.compmda.go.jp

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision describes the reproducibility of repeated measurements. walshmedicalmedia.com These are typically assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), and low, medium, and high quality control (QC) concentrations. pmda.go.jp The mean value should generally be within ±15% of the nominal value, and the precision (%RSD) should not exceed 15%. walshmedicalmedia.com

Calibration Curve: This demonstrates the relationship between the instrument response and the known concentration of the analyte over a specific range. A regression model is applied, and the curve must meet predefined acceptance criteria for linearity and accuracy of the calibration standards. pmda.go.jp

Lower Limit of Quantification (LLOQ): This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. pmda.go.jp

Matrix Effect: This assesses the influence of the biological matrix on the ionization of the analyte and internal standard, which can cause ion suppression or enhancement. It is evaluated by comparing the response of the analyte in post-extraction spiked matrix to the response in a neat solution. pmda.go.jp

Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response from an extracted sample to that of a post-extraction spiked sample at the same concentration. walshmedicalmedia.com

Stability: The chemical stability of the analyte in the biological matrix is evaluated under various conditions that mimic sample handling and storage. This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability. fda.govpmda.go.jp

Table 3: Key Parameters and Typical Acceptance Criteria for Bioanalytical Method Validation

| Parameter | Description | Typical Acceptance Criteria | Reference |

|---|---|---|---|

| Accuracy | Closeness of mean test results to the true concentration. | Mean value within ±15% of nominal value (±20% at LLOQ). | walshmedicalmedia.com |

| Precision | Closeness of agreement among a series of measurements. | Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ). | walshmedicalmedia.com |

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. | Response of interfering peaks <20% of LLOQ for the analyte and <5% for the internal standard. | pmda.go.jp |

| Lower Limit of Quantification (LLOQ) | Lowest standard on the calibration curve with acceptable accuracy and precision. | Signal should be at least 5 times the response of a blank sample; accuracy within ±20%; precision ≤20%. | pmda.go.jp |

| Stability | Analyte stability under various storage and handling conditions. | Mean concentrations should be within ±15% of the nominal concentration. | fda.govpmda.go.jp |

Assay Sensitivity and Selectivity

Sensitivity refers to the ability of an analytical method to reliably detect and quantify the lowest possible concentration of an analyte in a sample. elementlabsolutions.com This is typically defined by two key parameters: the Limit of Detection (LOD), which is the smallest amount of analyte that can be detected but not necessarily quantified with accuracy, and the Lower Limit of Quantitation (LLOQ), which is the lowest concentration that can be measured with acceptable precision and accuracy. wjarr.com For bioanalytical assays, the LLOQ is the more critical parameter for pharmacokinetic studies.

Selectivity (or Specificity) is the ability of the method to unequivocally assess the analyte in the presence of other components that are expected to be present in the sample, such as endogenous matrix components, impurities, degradants, or metabolites. ich.orgelementlabsolutions.com In the context of this compound, the assay must be highly selective to differentiate and simultaneously quantify the intact prodrug from its primary active metabolite, hydromorphone. nih.gov LC-MS/MS achieves this through a combination of chromatographic separation of the compounds over time and the use of highly specific mass-to-charge (m/z) transitions in the mass spectrometer, a technique known as multiple reaction monitoring (MRM). nih.gov

While specific validation data for an this compound assay is not publicly available, the expected sensitivity can be inferred from validated LC-MS/MS methods for its active metabolite, hydromorphone. These methods demonstrate the high sensitivity required for pharmacokinetic analysis.

Table 1: Representative LC-MS/MS Assay Sensitivity for the Active Metabolite, Hydromorphone This data is illustrative of the performance of validated methods for the active metabolite and is intended to represent the expected capabilities of an assay for this compound.

| Parameter | Analyte | Matrix | LLOQ (ng/mL) | Detection Method | Reference |

|---|---|---|---|---|---|

| Sensitivity | Hydromorphone | Human Plasma | 0.100 | LC-MS/MS | nih.gov |

| Sensitivity | Hydromorphone | Rat Plasma | 2.0 | LC-MS/MS | nih.gov |

Precision, Accuracy, and Robustness

Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample. ich.org It reflects the degree of scatter in the results and is usually reported as the coefficient of variation (CV) or relative standard deviation (RSD). wjarr.com Precision is assessed at two levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. wjarr.com

Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations, such as on different days, with different analysts, or on different equipment. wjarr.com

Accuracy is the closeness of the analytical results to the true or accepted reference value. ich.org It is typically determined by analyzing samples with known concentrations of the analyte and is reported as the percent recovery or the percent difference from the true value. ich.orgau.dk For bioanalytical methods, regulatory guidelines generally require the precision (CV) to be within 15% (20% at the LLOQ) and the accuracy to be within ±15% (±20% at the LLOQ) of the nominal value. wjarr.com

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ich.orgelementlabsolutions.com Robustness is evaluated during method development by testing the effect of minor changes such as mobile phase composition, pH, column temperature, and flow rate. elementlabsolutions.com

Table 2: Typical Validation Parameters and Acceptance Criteria for Bioanalytical Methods Based on ICH and FDA guidelines.

| Parameter | Definition | Typical Acceptance Criteria | Reference |

|---|---|---|---|

| Accuracy | Closeness of measured value to the true value. | Mean value should be within ±15% of the nominal value (±20% at LLOQ). | wjarr.com |

| Precision | Closeness of agreement between a series of measurements. | Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ). | wjarr.com |

| Recovery | The extraction efficiency of an analytical process. | Need not be 100%, but must be consistent, precise, and reproducible. | nih.govfda.gov |

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | No standard criteria; demonstrates reliability. | ich.org |

For example, a validated LC-MS-MS assay for hydromorphone in rat plasma reported both intra- and inter-assay variability of ≤ 12% and extraction recoveries of over 76% for all analytes, falling well within accepted limits. nih.gov

Development of Assays for Monitoring Prodrug Conversion and Stability

The development of a SIAM involves forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light, as recommended by ICH guidelines. europa.euijpacr.com The analytical method must then demonstrate the ability to separate the intact drug from all significant degradation products that are formed. ijpras.comnih.gov

A significant challenge in the bioanalysis of prodrugs is preventing ex vivo conversion in the collected biological samples (e.g., blood or plasma). ich.org Enzymes in the blood can continue to convert the prodrug to its active form after the sample has been drawn, leading to an underestimation of the prodrug concentration and an overestimation of the metabolite. To mitigate this, specific sample handling procedures are developed and validated, which may include:

Temperature Control: Collecting and processing samples on ice and storing them at ultra-low temperatures (e.g., -80°C).

pH Adjustment: Acidifying the sample to inactivate pH-sensitive enzymes.

Use of Enzyme Inhibitors: Adding specific chemical inhibitors to the collection tubes to block the activity of relevant enzymes like esterases.

The validated bioanalytical method must therefore not only be sensitive and specific but also incorporate these stabilization techniques to ensure that the measured concentrations of this compound and hydromorphone accurately reflect their true in vivo levels at the time of sampling.

Computational and Theoretical Studies of Asalhydromorphone

Molecular Modeling and Dynamics Simulations of Asalhydromorphone and Receptor Interactions

Molecular modeling and molecular dynamics (MD) simulations are cornerstones of computational drug research, offering a dynamic view of the interactions between a ligand and its receptor. For this compound, these studies focus on its behavior before and after conversion to hydromorphone, and how hydromorphone engages with the µ-opioid receptor (μOR).

MD simulations of the μOR complexed with morphinan (B1239233) agonists like hydromorphone have provided detailed atomistic descriptions of their binding. researchgate.netplos.org These simulations, often spanning microseconds, reveal subtle but critical differences in binding modes, hydration properties, and the conformational changes induced in the receptor upon ligand binding. plos.org By modeling the system within a lipid bilayer, these simulations can mimic the natural cellular environment of the receptor, offering insights that are more biologically relevant. researchgate.net

Studies have highlighted the importance of specific amino acid residues within the μOR, such as Asp147 and His297, which act as key anchoring points for morphinan agonists through stable salt-bridge and hydrogen-bond interactions, respectively. plos.orgbiorxiv.org MD simulations can also elucidate the role of water molecules in mediating these interactions, which can be a highly conserved feature among different ligands binding to the μOR. researchgate.net Furthermore, these computational approaches can shed light on the initial events of receptor activation, such as the relative shifts of transmembrane helices, which are critical for downstream signaling. plos.org

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor. nrfhh.com This method is instrumental in understanding how the active moiety, hydromorphone, fits into the binding pocket of the µ-opioid receptor. Docking studies for morphinans, including oxymorphone (structurally very similar to hydromorphone), have been performed using the high-resolution crystal structure of the active µ-OR. nih.govmdpi.com

These studies consistently show that morphinans orient themselves within the binding site to form critical interactions. A key interaction is the formation of a salt bridge between the protonated nitrogen of the ligand and the highly conserved aspartic acid residue at position 147 (Asp1473.32) of the receptor. mdpi.comacs.org Additionally, a network of water molecules often mediates a hydrogen bond between the ligand and a histidine residue at position 297 (His2976.52). acs.org The aromatic part of the ligand typically settles into a hydrophobic pocket formed by several non-polar residues. acs.org

For hydromorphone, docking studies predict a strong binding affinity, which is consistent with its known high potency. nrfhh.com The binding energy, a score calculated by the docking software, for hydromorphone has been shown to be highly favorable. nrfhh.com By comparing the docking poses and scores of various opioids, researchers can rationalize differences in their binding affinities and efficacies. nih.gov

| Ligand Feature | Interacting Receptor Residue | Type of Interaction | Significance |

|---|---|---|---|

| Protonated Nitrogen | Asp1473.32 | Ionic / Charge-Enhanced H-Bond | Primary anchor point for binding |

| Phenolic Hydroxyl (Position 3) | His2976.52 (via water) | Water-mediated Hydrogen Bond | Common interaction for morphinans |

| Hydroxyl Group (Position 14) | Asp1473.32 | Hydrogen Bond | Contributes to binding affinity |

| Aromatic Ring | M151, V236, I296, V300 | Hydrophobic Interactions | Stabilizes ligand in binding pocket |

Conformational analysis investigates the different spatial arrangements (conformations) a molecule can adopt and their corresponding energy levels. researchgate.net For a prodrug like this compound, this involves understanding the flexibility of the promoiety and how it might influence the approach to the activating enzymes. For the active drug, hydromorphone, conformational analysis is key to understanding how its rigid, multi-ring structure is pre-organized for optimal binding to the µ-opioid receptor.

Molecular dynamics simulations are particularly useful for exploring the conformational landscape of a ligand-receptor complex. plos.org These simulations reveal that while the core morphinan structure is rigid, small conformational adjustments occur upon binding. The interaction between the ligand and the receptor can stabilize specific conformations of both molecules. plos.org For instance, simulations comparing agonists and antagonists show that agonists like hydromorphone can induce or stabilize conformational changes in the receptor associated with its activation. plos.org A key event suggested by these simulations is a shift in transmembrane helix 6 (TM6) relative to transmembrane helix 3 (TM3), leading to the disruption of an "ionic lock" that keeps the receptor in an inactive state. plos.orgmdpi.com The specific interactions of hydromorphone with residues like His297 are thought to be a key factor in driving this conformational change. plos.org

Ligand-Protein Docking Studies

Quantitative Structure-Activity Relationship (QSAR) Analysis for Prodrug Design

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is fundamental in modern drug design, allowing for the prediction of the activity of new, unsynthesized molecules. nih.gov

For prodrug design, QSAR can be applied to optimize various properties. While specific QSAR models for this compound are not publicly detailed, the principles are widely applied to opioids and prodrugs. nih.govresearchgate.net For opioids, QSAR models have been developed to predict the binding affinity to opioid receptors for large datasets of compounds, including fentanyl derivatives. nih.govnih.gov These models use molecular descriptors—numerical values that encode different aspects of a molecule's structure (e.g., size, shape, lipophilicity, electronic properties)—to build a predictive model. nih.gov

A critical aspect of a prodrug is the rate at which it is converted to the active drug. Computational methods can be used to build predictive models for this activation process. mdpi.com For a prodrug like this compound, which is designed to be cleaved by enzymes, QSAR models could correlate structural features of the promoiety with the rate of enzymatic hydrolysis.

The development of such models involves synthesizing a series of related prodrugs with variations in the linker or promoiety, measuring their activation rates experimentally, and then using QSAR to identify the key structural drivers of this rate. mdpi.comdergipark.org.tr For example, descriptors related to the steric bulk, electronics, and hydrophobicity of the promoiety would likely be important variables. While specific models for this compound's activation are proprietary, studies on other enzyme-activated prodrugs demonstrate the feasibility of this approach. Computational simulations like molecular docking and MD can complement QSAR by providing insights into how the prodrug fits into the enzyme's active site, which is a prerequisite for cleavage. mdpi.comdergipark.org.tr

The pharmacological efficacy of hydromorphone, the active moiety of this compound, is well-established. QSAR and structure-activity relationship (SAR) studies help to explain why it is such a potent agonist. Key structural features of the morphinan skeleton are crucial for its high efficacy at the µ-opioid receptor.

Studies have identified several key structural determinants for potent µ-agonist activity in morphinans:

The C6-carbonyl group: The presence of a carbonyl group at position 6, as seen in hydromorphone, along with a single bond at C7-C8, is associated with a potent antinociceptive effect. nih.gov

The 4,5α-epoxy bridge: This rigidifying feature is important for orienting other functional groups correctly for receptor interaction. nih.gov

The N-methyl group: The substituent on the nitrogen atom is critical, with the methyl group being optimal for µ-agonist activity in this class of compounds. nih.gov

Predictive Models for Prodrug Activation Rates

Machine Learning Approaches for Ligand Activity and Prodrug Conversion Prediction

Machine learning (ML), a subset of artificial intelligence, has become a powerful tool in drug discovery for predicting the biological activity of molecules. biorxiv.orgmdpi.com Various ML algorithms, such as Random Forest (RF), Support Vector Machines (SVM), and various types of neural networks, are trained on large datasets of compounds with known activities to create predictive models. biorxiv.orgfrontiersin.org

In the context of opioids, ML models have been developed to classify ligands as agonists or antagonists at the µ-opioid receptor. biorxiv.orgacs.org this compound has been included in the datasets used to train and test these models. biorxiv.orgacs.org In one such study, a database of 983 small molecules with measured Emax values at the human µ-opioid receptor was curated. Decision tree models and directed message passing neural networks (MPNNs) were then trained to classify these compounds. The resulting models showed high accuracy, with Area Under the Curve (AUC) values for the hold-out test sets being over 91%. biorxiv.org

These models can predict the intrinsic activity of novel or uncharacterized compounds based solely on their chemical structure. biorxiv.org For instance, a model might predict that a compound is likely to be a µ-opioid receptor agonist, guiding further experimental testing. Furthermore, more advanced ML techniques are being explored to predict the rate of prodrug conversion, which would be highly valuable for designing prodrugs with specific release profiles. arxiv.org

Classification Models for Opioid Receptor Agonism/Antagonism

The pharmacological effect of an opioid compound is determined by its interaction with opioid receptors, where it can act as an agonist (activator) or an antagonist (blocker). frontiersin.org Computational classification models are crucial for predicting this activity based on a molecule's chemical structure, accelerating the discovery of new therapeutic agents. biorxiv.orgnih.gov These models often use machine learning algorithms trained on large datasets of compounds with known activities at specific opioid receptors, such as the µ-opioid receptor (μOR). nih.govacs.org

Machine learning approaches, including Random Forest (RF) and Extra Trees (ET) classifiers, have been developed to predict the intrinsic activities of ligands at the human μOR. acs.org These models are trained using molecular descriptors derived from the two-dimensional structure of compounds. acs.org In a recent study, machine learning models were created to classify μOR ligands as agonists or antagonists based on their chemical structures. acs.org Within this research, this compound was noted for its structural similarity to naldemedine (B609404) tosylate, a known μOR antagonist used to treat opioid-induced constipation. acs.org

The development of these predictive models is a key part of computer-aided drug discovery. nih.gov By analyzing the quantitative structure-activity relationships (QSAR), these models can identify chemical features that distinguish agonists from antagonists, guiding the design of new molecules with specific functional profiles at opioid receptors. nih.govplos.org Such computational screening allows for the rapid evaluation of large chemical libraries to prioritize compounds for experimental testing. nih.gov

Table 1: Overview of Computational Models for Opioid Receptor Activity Classification

| Model Type | Description | Application Example | Source(s) |

|---|---|---|---|

| Machine Learning (e.g., Random Forest, Support Vector Machines) | Algorithms trained on datasets of known ligands to classify new compounds based on molecular descriptors. | Predicting whether a novel compound will act as an agonist or antagonist at the µ-opioid receptor. | nih.govacs.org |

| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate variations in the chemical structure of compounds with changes in their biological activity. | Elucidating the structural features responsible for a ligand's affinity and efficacy at opioid receptors. | plos.org |

| Molecular Docking | Simulates the binding of a ligand into the active site of a receptor to predict binding affinity and pose. | Assessing how a novel ligand, such as an this compound analog, might interact with the binding pocket of an opioid receptor compared to known agonists and antagonists. | frontiersin.orgmdpi.com |

Predictive Models for Prodrug Biotransformation Pathways

This compound is a prodrug, an inactive or less active molecule that is converted into an active drug, in this case, hydromorphone, within the body through metabolic processes. cam.ac.ukresearchgate.net Predicting the biotransformation pathway of a prodrug is essential for its successful design, as it determines the rate and extent of active drug release. mdpi.com In silico models are increasingly used to forecast these metabolic pathways. researchgate.netacs.org

Predictive models for prodrug biotransformation fall into several categories. Knowledge-based or expert systems use a predefined set of biotransformation rules derived from experimental data to predict the likely metabolites of a given compound. acs.org For a prodrug like this compound, which is an ester, these systems would predict its hydrolysis by esterase enzymes to release the active hydromorphone.

More advanced methods use machine learning and data mining to predict the specific sites on a molecule that are most susceptible to metabolism, known as sites of metabolism (SOMs). nih.govresearchgate.net Web servers and software like BioTransformer can simulate the metabolic fate of a molecule by combining machine learning with rule-based systems to predict the products of both Phase I (e.g., oxidation by Cytochrome P450 enzymes) and Phase II (e.g., conjugation) metabolism. nih.gov These tools can generate a metabolic map, showing the potential sequence of reactions that convert the prodrug into its active form and subsequent metabolites. acs.org The ultimate goal is to ensure that the prodrug is efficiently and cleanly converted to the parent drug, minimizing the formation of unwanted or toxic byproducts. mdpi.com

Table 2: In Silico Models for Predicting Prodrug Biotransformation

| Model Type | Methodology | Application to this compound | Source(s) |

|---|---|---|---|

| Knowledge-Based Systems | Utilizes a library of established metabolic reaction rules to generate potential metabolites. | Predicts the enzymatic hydrolysis of the ester linkage in this compound to yield hydromorphone. | acs.org |

| Site of Metabolism (SOM) Prediction | Employs machine learning or statistical models to identify the most metabolically labile atoms or functional groups in a molecule. | Identifies the ester group as the primary site of metabolic action leading to prodrug activation. | nih.govresearchgate.net |

| Metabolic Pathway Simulators | Integrates SOM prediction with reaction rules to construct a comprehensive map of potential metabolic pathways and successive metabolites. | Simulates the conversion of this compound to hydromorphone and any subsequent metabolism of the active drug. | acs.orgnih.gov |

In Silico Prediction of Prodrug Stability and Chemical Reactivity

The stability of a prodrug is a critical factor influencing its shelf-life and its behavior in vivo before it reaches the site of activation. Computational methods can provide valuable insights into both the chemical stability and reactivity of a molecule like this compound. mdpi.com

One common approach involves quantum mechanics (QM) calculations. These methods can determine the electronic structure of a molecule and predict its reactivity. mdpi.com A key parameter is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A large HOMO-LUMO gap generally indicates high molecular stability and low chemical reactivity, while a small gap suggests the molecule is more reactive. mdpi.com

Molecular dynamics (MD) simulations offer another powerful tool for assessing stability. nih.gov By simulating the atomic motions of a molecule over time, MD can reveal its conformational flexibility and the stability of its three-dimensional structure. nih.govmdpi.com For a prodrug, MD simulations can be used to study its stability in different physiological environments, such as the varying pH conditions of the gastrointestinal tract, which is crucial for predicting its fate upon oral administration. conicet.gov.arresearchgate.net These simulations can help optimize the prodrug's structure to ensure it remains intact until it is absorbed and metabolized at the desired location. mdpi.com

Table 3: Computational Methods for Predicting Prodrug Stability and Reactivity

| Method | Principle | Predicted Property for this compound | Source(s) |

|---|---|---|---|

| Quantum Mechanics (QM) | Solves the Schrödinger equation to describe the electronic structure of a molecule. | Chemical reactivity, kinetic stability (via HOMO-LUMO gap), and susceptibility to chemical degradation. | mdpi.com |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time based on classical mechanics. | Conformational stability, flexibility, and behavior in different solvent/pH environments. | nih.govmdpi.com |

| ADMET Prediction Tools | Utilizes QSAR and other models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Overall drug-likeness, chemical stability under physiological conditions, and potential for degradation. | mdpi.comnih.gov |

Future Directions in Asalhydromorphone Research and Opioid Prodrug Innovation

Elucidating Novel Prodrug Activation Mechanisms Beyond Hydrolysis

The traditional paradigm of prodrug activation relies heavily on hydrolysis, often mediated by ubiquitous enzymes like esterases. nih.govresearchgate.net However, the future of prodrug design, particularly for opioids like Asalhydromorphone, lies in exploring and harnessing more specific, controllable activation triggers. This shift aims to move beyond simple systemic conversion to targeted release, potentially enhancing therapeutic precision.

Novel activation strategies under investigation include:

Redox-Responsive Activation : This mechanism leverages the differences in the redox potential between different cellular environments. For instance, the higher levels of reductive species like glutathione (B108866) in the tumor microenvironment can be exploited to cleave specific chemical linkers, such as disulfide bonds, releasing the active drug selectively at the target site. nih.gov Another approach is the redox chemical delivery system (CDS), which can use a dihydropyridine-pyridinium salt type carrier to facilitate drug transport across the blood-brain barrier. mdpi.com

Enzyme-Specific Activation : Research is expanding to utilize enzymes that are overexpressed in specific tissues or pathological conditions. rsc.orgijpsjournal.com For example, enzymes like β-galactosidase, matrix metalloproteinases, and cathepsin B, which are often found at elevated levels in cancer cells, can be used as triggers for prodrug activation. rsc.org This strategy ensures that the cytotoxic or analgesic agent is released predominantly within the target tissue, minimizing systemic exposure. ijpsjournal.com

Enzyme-Independent Activation : A groundbreaking area of research involves prodrugs that can activate without direct enzymatic action. nih.govmdpi.com One such mechanism involves an adenosine-dependent activation, where a benzoxaborole prodrug cyclizes with adenosine (B11128) at physiological concentrations to form the active molecule. nih.gov This type of bioconversion is independent of enzymatic activity, which can vary between individuals, offering a more predictable activation profile. nih.govmdpi.com Another non-enzymatic pathway is cyclization-activated release, where the prodrug is designed to undergo an intramolecular reaction to liberate the parent drug. mdpi.com

| Activation Mechanism | Trigger/Mediator | Rationale | Potential Application |

| Redox-Responsive | High levels of glutathione or other reducing agents. | Exploits the unique redox state of specific tissues (e.g., tumors) for targeted drug release. nih.gov | Cancer therapy, targeted delivery to inflamed tissues. |

| Enzyme-Specific | Overexpressed enzymes (e.g., β-galactosidase, MMPs). rsc.org | Achieves site-specific activation by leveraging enzymes unique to a disease state or tissue. ijpsjournal.com | Targeted cancer chemotherapy, anti-inflammatory agents. |

| Enzyme-Independent | Specific small molecules (e.g., adenosine), pH changes. nih.govmdpi.com | Bypasses inter-individual variability in enzyme activity, allowing for more consistent drug activation. nih.govmdpi.com | Drugs for which patient metabolism is highly variable. |

Expanding Structure-Activity Relationships to Optimize Prodrug Performance

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, defining how a molecule's chemical structure relates to its biological activity. slideshare.net For opioid prodrugs, SAR is crucial for optimizing performance beyond simple masking of the parent drug. Future research will focus on expanding SAR to fine-tune multiple properties simultaneously.

Key areas of focus include:

Receptor Selectivity and Biased Agonism : By systematically modifying the promoiety (the carrier molecule attached to the drug), it is possible to influence how the final active drug interacts with its target receptors. For example, specific structural modifications to opioid peptides have been shown to convert agonists into antagonists or alter their selectivity between mu (µ), delta (δ), and kappa (κ) opioid receptors. researchgate.netmdpi.com The concept of "biased agonism," where a ligand preferentially activates one signaling pathway over another at the same receptor, is a particularly promising avenue. nih.gov Designing prodrugs that, upon activation, yield a biased agonist could theoretically separate analgesic effects from adverse effects.